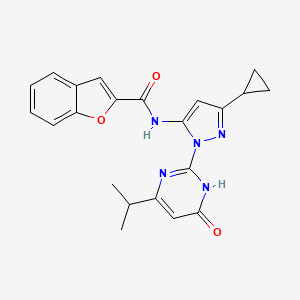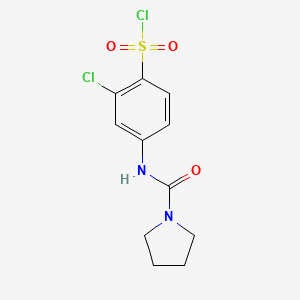
N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(4-bromophenyl)furan-2-carboxamide, a compound structurally related to N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-2-carboxamide, was achieved through a reaction between furan-2-carbonyl chloride and 4-bromoaniline in the presence of triethylamine, yielding a high product yield of 94%. This intermediate was further arylated using triphenylphosphine palladium as a catalyst and K3PO4 as a base to produce various analogues in moderate to good yields ranging from 43% to 83% . Another related synthesis involved the preparation of N-formyl-N-(formyloxy)-5-nitronaphtho[2,1-b]furan-2-carboxamides derivatives from ethyl naphtho[2,1-b]furan-2-carboxylate. This process included nitration, reaction with hydroxylamine, and subsequent acylation to achieve the desired products .
Molecular Structure Analysis
The molecular structures of the synthesized furan-2-carboxamide derivatives were confirmed using analytical techniques such as FTIR, 1H-NMR, Mass, and Elemental analysis. These techniques provided detailed information about the functional groups, molecular framework, and purity of the compounds . The structural confirmation is crucial for ensuring that the synthesized compounds match the expected chemical structures, which is a prerequisite for further biological activity testing.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of furan-2-carboxamide derivatives are characterized by nitration, amination, and acylation steps. These reactions are carefully controlled to introduce specific functional groups into the furan ring system, which are essential for the biological activity of the compounds. The Suzuki-Miyaura cross-coupling reaction, in particular, is used to arylate the furan-2-carboxamide core, which is a key step in diversifying the chemical structure and potentially the biological activity of the compounds .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of related furan-2-carboxamide derivatives can be inferred. These compounds are likely to have varying solubilities in organic solvents and water, melting points, and stabilities based on their functional groups and molecular structures. The presence of electron-withdrawing or electron-donating groups can significantly influence these properties and, consequently, the pharmacokinetic profile of the compounds .
Antibacterial Activity
The synthesized N-(4-bromophenyl)furan-2-carboxamide showed significant in vitro antibacterial activity against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. The compound was particularly effective against NDM-positive A. baumannii, outperforming various commercially available drugs. Molecular docking studies and molecular dynamics simulations validated the interaction of the molecule with the active site of the bacterial target, indicating a stable molecular interaction . Similarly, the naphtho[2,1-b]furan derivatives exhibited excellent antibacterial activity against both Gram-positive and Gram-negative bacteria, with the zone of inhibition compared favorably to the reference medication chloramphenicol .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Furan derivatives have been synthesized for potential use as antiprotozoal agents, showing strong DNA affinities and in vitro activities against specific pathogens, indicating their importance in medicinal chemistry (Ismail et al., 2004).
- Schiff-base ligands derived from furan compounds have been explored for their structural characterisation and biological activity, revealing potential applications in the development of new therapeutic agents (Ahmed et al., 2013).
Chemical Synthesis and Polymerization
- The enzymatic synthesis of biobased polyesters using furan-based building blocks highlights the potential of furan derivatives in sustainable materials science, offering alternatives for petroleum-based plastics (Jiang et al., 2014).
- Novel synthesis methods for N-methoxy-N-methylamides from furan derivatives demonstrate the versatility of furan compounds in organic synthesis, facilitating the production of various organic molecules with potential applications in pharmaceuticals and materials science (Lee, 2007).
Environmental and Industrial Applications
- Furan derivatives obtained from biomass resources have been identified as potential substitutes for petroleum-based building blocks in the production of fine chemicals and plastics, underscoring the environmental benefits of furan chemistry (Román‐Leshkov et al., 2006).
Antimicrobial and Bioactive Compounds
- Furan-3-carboxamides have been synthesized and evaluated for their antimicrobial activity, presenting a new avenue for the development of antimicrobial agents based on furan chemistry (Zanatta et al., 2007).
Propiedades
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(14,5-7-15-2)8-12-10(13)9-4-3-6-16-9/h3-4,6,14H,5,7-8H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAGYEXBQCJNPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)C1=CC=CO1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B2515304.png)
![5-cyclopropyl-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2515305.png)
![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2515306.png)

![1'-(1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2515309.png)
![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2515310.png)
![Methyl 6-chloro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2515313.png)

![N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2515318.png)
![N-(5-chloro-2-methoxyphenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2515319.png)
![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-cyclopropyl-6-methylpyrimidine](/img/structure/B2515323.png)
![2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2515324.png)
